(4-Fluorobenzofuran-2-yl)boronic acid

Übersicht

Beschreibung

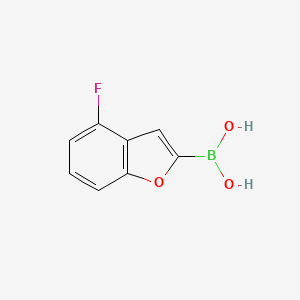

(4-Fluorobenzofuran-2-yl)boronic acid is a useful research compound. Its molecular formula is C8H6BFO3 and its molecular weight is 179.94 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of (4-Fluorobenzofuran-2-yl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is a formally nucleophilic organic group, is transferred from boron to palladium . This results in the formation of a new Pd–C bond .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

Boronic acids in general are known for their stability, ready preparation, and environmentally benign nature . These properties suggest that this compound likely has good bioavailability.

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This allows for the synthesis of a wide variety of organic compounds .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction can proceed effectively in a variety of environments.

Biochemische Analyse

Biochemical Properties

(4-Fluorobenzofuran-2-yl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It interacts with enzymes such as proteases and kinases, forming reversible covalent bonds with the active site serine or threonine residues. This interaction inhibits the enzyme’s activity, making this compound a potent inhibitor. Additionally, it can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing biochemical pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways by inhibiting key enzymes involved in signal transduction. This inhibition can lead to altered gene expression and changes in cellular metabolism. For instance, this compound can modulate the activity of kinases, affecting downstream signaling cascades and ultimately impacting cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It forms covalent bonds with the active sites of enzymes, leading to enzyme inhibition. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. The molecular mechanism involves the formation of stable complexes with target proteins, thereby modulating their activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it can effectively inhibit target enzymes without causing significant toxicity. At higher doses, adverse effects such as cytotoxicity and organ damage have been observed. These threshold effects highlight the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can influence metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels. This compound can also affect the activity of enzymes involved in the synthesis and degradation of biomolecules, further modulating metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as cellular uptake mechanisms and binding affinity to transport proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization allows this compound to interact with its target enzymes and proteins effectively, thereby modulating cellular processes at the subcellular level .

Biologische Aktivität

(4-Fluorobenzofuran-2-yl)boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to elucidate its biological activity, particularly in anticancer, antimicrobial, and antioxidant contexts.

This compound (C8H6BFO3) features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is pivotal in biological systems where it can modulate enzyme activity and influence cellular processes. The compound's structure includes a fluorinated benzofuran moiety, which enhances its pharmacological profile by potentially increasing lipophilicity and bioactivity.

Anticancer Activity

Recent studies have demonstrated that boronic acids, including this compound, exhibit significant anticancer properties. For instance, boronic compounds have been evaluated for their cytotoxic effects against various cancer cell lines.

Case Study: Prostate Cancer

A study highlighted the efficacy of boronic compounds in reducing the viability of prostate cancer cells. In vitro assays indicated that treatment with this compound at concentrations of 5 µM resulted in a notable decrease in cell viability (approximately 33% compared to control) while preserving the viability of healthy cells at 71% . This selective cytotoxicity suggests potential for therapeutic applications in cancer treatment.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Research indicates that boronic acids can inhibit bacterial growth by targeting specific enzymes involved in protein synthesis.

Table 1: Antimicrobial Efficacy of Boronic Acids

| Compound | Microorganism | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 12 |

| Other Boronic Compounds | Escherichia coli | 10 |

| Candida albicans | 11 |

The inhibition zones indicate that this compound is effective against common pathogens, making it a candidate for further development as an antimicrobial agent .

Antioxidant Activity

Boronic acids are also recognized for their antioxidant properties. The capacity to scavenge free radicals is crucial in preventing oxidative stress-related diseases.

Research Findings on Antioxidant Activity

In various assays, including DPPH and ABTS tests, this compound demonstrated significant antioxidant activity comparable to standard antioxidants like α-Tocopherol . This suggests its potential utility in formulations aimed at combating oxidative damage.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It acts as an inhibitor of various enzymes such as β-lactamase and leucyl-tRNA synthetase, disrupting critical cellular processes.

- Reversible Binding : The ability to form reversible bonds with diols allows it to modulate enzyme activity dynamically.

- Free Radical Scavenging : The compound's structure enables it to donate electrons to free radicals, thus neutralizing them and preventing cellular damage.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Boronic Acid Chemistry

Boronic acids, including (4-Fluorobenzofuran-2-yl)boronic acid, are crucial in organic synthesis due to their ability to form covalent bonds with diols and other nucleophiles. They are widely used in:

- Suzuki-Miyaura Coupling : This reaction allows for the formation of carbon-carbon bonds, making it essential for synthesizing complex organic molecules. This compound can serve as a coupling partner with various aryl halides, enhancing the diversity of synthetic routes available to chemists .

- Functionalization of Aromatic Compounds : The compound can undergo electrophilic aromatic substitution reactions, enabling the introduction of various functional groups into aromatic systems .

- Catalytic Applications : It has been explored as a catalyst or reagent in various reactions, including amide bond formation and the activation of carboxylic acids .

Medicinal Chemistry

Drug Development

Boronic acids have gained prominence in medicinal chemistry for their role as enzyme inhibitors and therapeutic agents. Key applications include:

- Inhibition of Hydrolytic Enzymes : this compound can be utilized to develop inhibitors targeting proteases and other hydrolytic enzymes, which are critical in various diseases, including cancer .

- Anticancer Agents : Boronic acids like bortezomib have shown efficacy in cancer therapy. Research is ongoing to explore the potential of this compound derivatives in this context .

Nanotechnology

Nanomaterials Modification

The modification of nanomaterials with boronic acids has opened new avenues in biomedical applications:

- Cancer Imaging and Diagnosis : Boronic-acid-modified nanoparticles have been developed for targeted imaging and therapeutic delivery systems, enhancing the specificity and efficacy of cancer treatments .

- Sensors Development : The compound can be used to create sensors for detecting carbohydrates and other biomolecules due to its selective binding properties .

Summary Table of Applications

| Application Area | Specific Use Cases |

|---|---|

| Organic Synthesis | - Suzuki-Miyaura Coupling |

| - Electrophilic Aromatic Substitution | |

| - Catalytic Reactions | |

| Medicinal Chemistry | - Inhibition of Hydrolytic Enzymes |

| - Development of Anticancer Agents | |

| Nanotechnology | - Cancer Imaging |

| - Biosensors for Carbohydrate Detection |

Case Study 1: Suzuki-Miyaura Coupling

A study demonstrated that this compound effectively coupled with various aryl halides under mild conditions, yielding high-purity products suitable for pharmaceutical applications.

Case Study 2: Anticancer Research

Research focused on synthesizing novel boronic acid derivatives based on this compound showed promising results against specific cancer cell lines, indicating potential for further development as therapeutic agents.

Eigenschaften

IUPAC Name |

(4-fluoro-1-benzofuran-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BFO3/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIKDESUQGWETI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(O1)C=CC=C2F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.